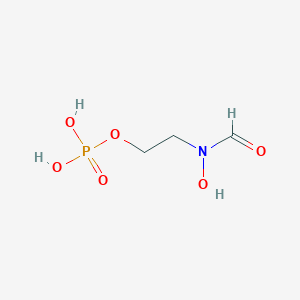
Fosfoxacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosfomycin is a broad-spectrum antibiotic that has been used for over 40 years to treat bacterial infections. It is a phosphonic acid derivative that has a unique mechanism of action, making it effective against a wide range of bacteria. Fosfomycin has been used in clinical settings to treat urinary tract infections, respiratory infections, and gastrointestinal infections. In recent years, scientists have been exploring the potential of fosfomycin as a research tool for studying bacterial physiology and as a starting point for developing new antibiotics.
Wirkmechanismus
Fosfomycin works by inhibiting the enzyme enolpyruvyl transferase, which is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting this enzyme, fosfomycin disrupts the formation of the bacterial cell wall, leading to bacterial death.
Biochemical and physiological effects:
Fosfomycin has been shown to have a variety of biochemical and physiological effects on bacteria. It has been shown to inhibit the growth of a wide range of bacterial species, including both gram-positive and gram-negative bacteria. Fosfomycin has also been shown to disrupt the formation of bacterial biofilms, which are communities of bacteria that are highly resistant to antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of fosfomycin as a research tool is its unique mechanism of action. Because it targets a different pathway than most other antibiotics, it can be used to study the effects of antibiotics on bacterial physiology in new and interesting ways. Fosfomycin is also relatively easy to synthesize and has a long history of safe use in clinical settings.
One limitation of fosfomycin as a research tool is its relatively narrow spectrum of activity. While it is effective against a wide range of bacteria, it may not be suitable for studying certain bacterial species or strains. Additionally, fosfomycin can be expensive to produce in large quantities, which may limit its use in some research settings.
Zukünftige Richtungen
There are several potential future directions for research on fosfomycin. One area of interest is the development of new fosfomycin derivatives that may have improved activity against certain bacterial species or strains. Another area of interest is the use of fosfomycin in combination with other antibiotics to improve their efficacy against antibiotic-resistant bacteria. Finally, fosfomycin may be used as a starting point for the development of new antibiotics with novel mechanisms of action.
Synthesemethoden
Fosfomycin is synthesized through a multistep process that involves the reaction of phosphorous acid with formaldehyde and ammonia. The resulting compound is then oxidized to form fosfomycin. The synthesis of fosfomycin is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
Fosfomycin has been used extensively in scientific research to study bacterial physiology and the mechanisms of antibiotic resistance. It has been used to study the cell wall biosynthesis pathway in bacteria and to investigate the role of efflux pumps in antibiotic resistance. Fosfomycin has also been used as a tool to study the structure and function of bacterial enzymes involved in antibiotic resistance.
Eigenschaften
CAS-Nummer |
126986-24-1 |
|---|---|
Molekularformel |
C3H8NO6P |
Molekulargewicht |
185.07 g/mol |
IUPAC-Name |
2-[formyl(hydroxy)amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C3H8NO6P/c5-3-4(6)1-2-10-11(7,8)9/h3,6H,1-2H2,(H2,7,8,9) |
InChI-Schlüssel |
CTKGSLXEDHVOQR-UHFFFAOYSA-N |
SMILES |
C(COP(=O)(O)O)N(C=O)O |
Kanonische SMILES |
C(COP(=O)(O)O)N(C=O)O |
Andere CAS-Nummern |
126986-24-1 |
Synonyme |
fosfoxacin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







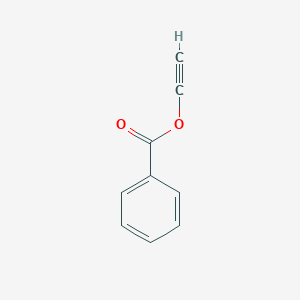
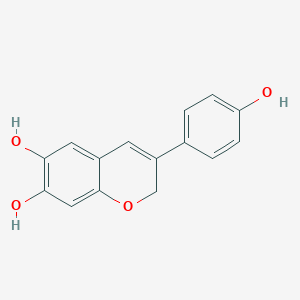
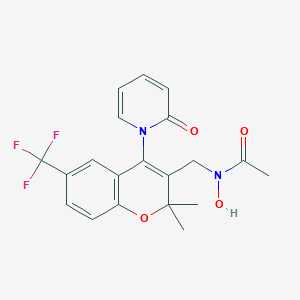


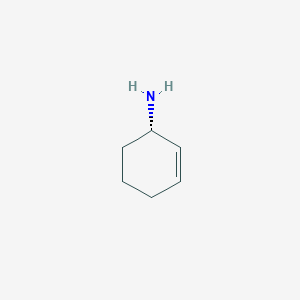
![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)

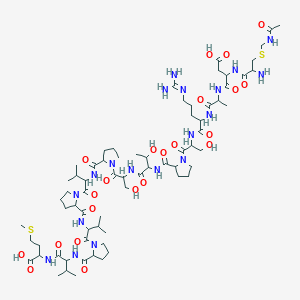
![1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B136737.png)